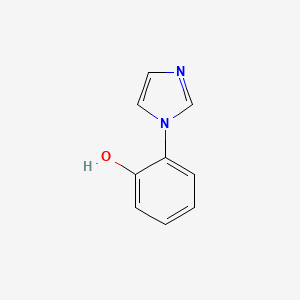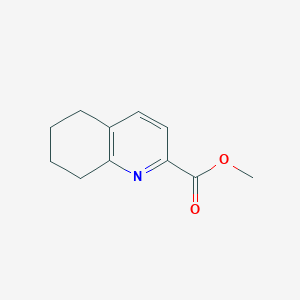![molecular formula C10H20N2O2 B3044855 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one CAS No. 100500-97-8](/img/structure/B3044855.png)
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one
Vue d'ensemble
Description
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazine ring substituted with a hydroxypropyl group and a propanone group
Méthodes De Préparation
The synthesis of 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as ytterbium triflate (Yb(OTf)3) in acetonitrile . Another approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . These methods provide efficient and high-yielding routes to the desired compound.
Analyse Des Réactions Chimiques
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, and antitumor activities.
Biological Studies: The compound is employed in studies related to neurotransmitter receptors and enzyme inhibition.
Industrial Processes: It serves as a building block in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, leading to modulation of their activity. Additionally, the hydroxypropyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . These interactions result in the compound’s biological effects, such as enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one can be compared with other piperazine derivatives, such as:
1-(3-Aminopropyl)-4-methylpiperazine: Used as a precursor in organic synthesis.
3-(4-Arylpiperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.
1-(2-Methoxyphenyl)piperazine: Utilized in the synthesis of various pharmaceutical agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(3-hydroxypropyl)piperazin-1-yl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(14)9-12-6-4-11(5-7-12)3-2-8-13/h13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSDYLCCKLVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCN(CC1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541389 | |
| Record name | 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100500-97-8 | |
| Record name | 1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[Phenyl(trimethylsilyl)methyl]acetamide](/img/structure/B3044779.png)


![Benzenemethanol, alpha-[(2,2,3,3,4,4-hexafluoro-1-hydroxycyclobutyl)methyl]-](/img/structure/B3044782.png)
![3-Ethylidene-1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B3044787.png)





